

# A Comprehensive Technical Guide to Commercial Methanol-13C: Suppliers, Availability, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methanol-13C

Cat. No.: B046220

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the commercial landscape for **Methanol-13C**, a critical stable isotope-labeled compound in modern research and pharmaceutical development. This document details its primary suppliers, product specifications, and key experimental applications, with a focus on methodologies relevant to metabolic research and drug discovery.

## Commercial Suppliers and Product Availability

**Methanol-13C** is available from a range of specialized chemical suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of isotopic and chemical purities, available quantities, and product formats.

### Table 1: Methanol-13C (Isotopic Purity: 99 atom % <sup>13</sup>C)

Supplier	Product Number(s)	Isotopic Purity	Chemical Purity	Available Quantities	Format
Cambridge Isotope Laboratories	CLM-359-1, CLM-359-5	99 atom % <sup>13</sup> C	98%	1 g, 5 g	Neat
Sigma-Aldrich (Merck)	277177	99 atom % <sup>13</sup> C	99% (CP)	1 g, 5 g	Liquid
Eurisotop	CLM-359-1, CLM-359-5	99 atom % <sup>13</sup> C	98%	1 g, 5 g	Neat
LGC Standards	TRC- M259980-1G, TRC- M259980-5G	99 atom % <sup>13</sup> C	Not Specified	1 g, 5 g	Neat
CP Lab Safety	Not Specified	min 99 atom % <sup>13</sup> C	Not Specified	1 g	Neat

**Table 2: Other Methanol-13C Variants and Formulations**

Supplier	Product Description	Isotopic Purity	Chemical Purity	Available Quantities	Format
Cambridge Isotope Laboratories	Methanol ( <sup>13</sup> C, 99%; D <sub>4</sub> , 99%)	99 atom % <sup>13</sup> C, 99 atom % D	Not Specified	Varies	Neat
Sigma-Aldrich (Merck)	Methanol- <sup>13</sup> C, <sub>d2</sub>	97 atom % <sup>13</sup> C, 98 atom % D	98% (CP)	Varies	Neat
Cambridge Isotope Laboratories	0.1% Methanol- <sup>13</sup> C in D <sub>2</sub> O	99 atom % <sup>13</sup> C	Not Specified	NMR Tube	Solution

## Applications in Research and Drug Development

**Methanol-13C** is a versatile tool in various scientific disciplines, primarily utilized as a tracer in metabolic studies and as a building block in the synthesis of complex labeled molecules.[1] Its incorporation into biological systems allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, which is crucial for understanding disease states and the mechanism of action of drugs.[2]

In drug development,  $^{13}\text{C}$ -labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies.[3] The use of stable isotopes like  $^{13}\text{C}$  provides a non-radioactive method to trace the fate of a drug candidate in vivo and in vitro.

## Experimental Protocols

The following are generalized protocols for the use of  $^{13}\text{C}$ -labeled substrates in metabolic flux analysis, a common application for **Methanol-13C**. These protocols are intended as a guide and will require optimization for specific cell lines and experimental conditions.

### Protocol for $^{13}\text{C}$ Labeling in Mammalian Cell Culture

This protocol outlines the steps for introducing a  $^{13}\text{C}$ -labeled substrate to mammalian cells for metabolic analysis.

Materials:

- Mammalian cell line of interest
- Standard cell culture medium
- Dialyzed Fetal Bovine Serum (dFBS)
- Custom  $^{13}\text{C}$ -labeling medium (lacking the unlabeled version of the tracer)
- Methanol- $^{13}\text{C}$  or other  $^{13}\text{C}$ -labeled tracer
- Cell culture plates
- Incubator (37°C, 5%  $\text{CO}_2$ )
- Phosphate-Buffered Saline (PBS), ice-cold

- Quenching solution: 80% methanol in water, chilled to -80°C[4]

#### Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%). A minimum of three biological replicates is recommended.[4]
- Media Preparation: Prepare the labeling medium by supplementing the custom base medium with the  $^{13}\text{C}$ -labeled tracer at the desired concentration.
- Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed  $^{13}\text{C}$ -labeling medium.[4]
- Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state. This can range from minutes for glycolysis to several hours for the TCA cycle.[4]
- Quenching Metabolism: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol.[2][4]
- Cell Harvesting: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2][4]

## Protocol for Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

#### Materials:

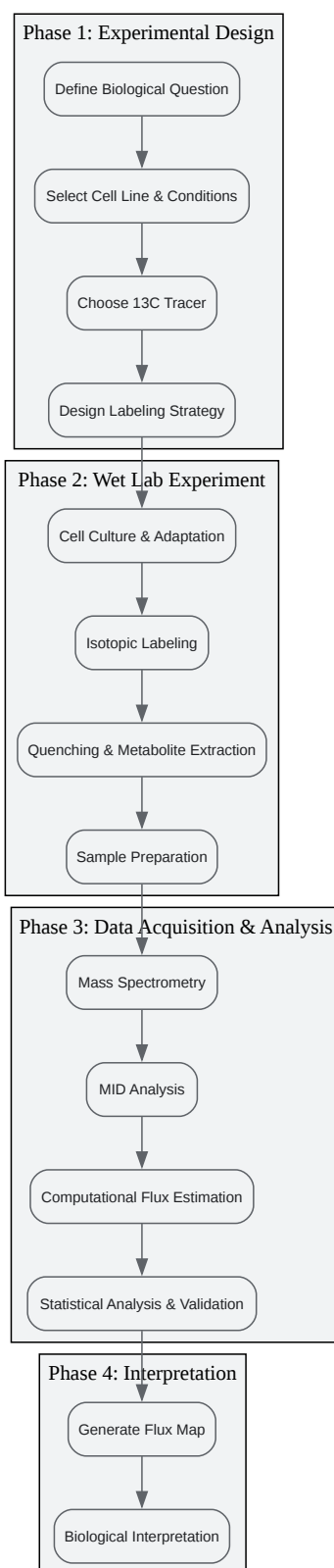
- Cell suspension from the labeling protocol
- Chloroform, pre-chilled
- Water, ultrapure
- Centrifuge capable of 16,000 x g at 4°C
- Vacuum concentrator or nitrogen evaporator

#### Procedure:

- **Phase Separation:** To the cell suspension in 80% methanol, add chloroform and water to achieve a final solvent ratio of approximately 1:1:1 (methanol:chloroform:water). Vortex thoroughly.
- **Centrifugation:** Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to separate the polar and non-polar phases and pellet the insoluble material.
- **Supernatant Collection:** Carefully collect the upper aqueous phase, which contains the polar metabolites, and transfer it to a new pre-chilled tube.
- **Drying:** Dry the metabolite extract using a vacuum concentrator or under a gentle stream of nitrogen. The dried extract can be stored at -80°C until analysis.

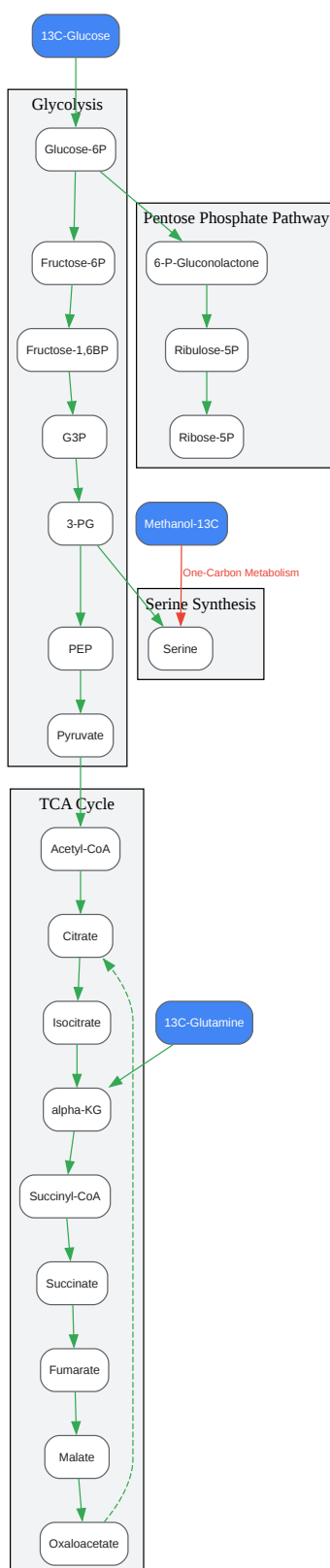
## Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for a  $^{13}\text{C}$  metabolic flux analysis experiment and a simplified representation of central carbon metabolism where  $^{13}\text{C}$ -labeled substrates are utilized.



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A high-level workflow for a typical  $^{13}\text{C}$  Metabolic Flux Analysis experiment.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)